molecular formula C16H11N3O2S2 B5917054 6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE

6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE

Cat. No.: B5917054
M. Wt: 341.4 g/mol
InChI Key: IRZFJJIHZYVHRJ-WDZFZDKYSA-N
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Description

6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE is a complex organic compound that features a unique combination of functional groups, including a thienyl group, a pyrazole ring, and a furo[3,4-c]pyridin-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thienyl group. The final steps involve the formation of the furo[3,4-c]pyridin-3-one core and the methylidene linkage. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The methylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted methylidene derivatives.

Scientific Research Applications

6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **6-METHYL-1-{(Z)-1-[3-(2-FURYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE
  • **6-METHYL-1-{(Z)-1-[3-(2-PHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE

Uniqueness

The uniqueness of 6-METHYL-1-{(Z)-1-[3-(2-THIENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-THIOXO-4,5-DIHYDROFURO[3,4-C]PYRIDIN-3-ONE lies in the presence of the thienyl group, which imparts distinct electronic and steric properties compared to similar compounds with furyl or phenyl groups. This can lead to different reactivity and interaction profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

(1Z)-6-methyl-4-sulfanylidene-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylidene]-5H-furo[3,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S2/c1-8-5-10-11(21-16(20)13(10)15(22)18-8)6-9-7-17-19-14(9)12-3-2-4-23-12/h2-7H,1H3,(H,17,19)(H,18,22)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZFJJIHZYVHRJ-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=S)N1)C(=O)OC2=CC3=C(NN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C(=S)N1)C(=O)O/C2=C\C3=C(NN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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